molecular formula C8H5ClF2N2 B15325196 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole

Cat. No.: B15325196
M. Wt: 202.59 g/mol
InChI Key: ADWBTAKDBGJMGY-UHFFFAOYSA-N
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Description

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chloro group and a difluoromethyl group attached to the benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-benzodiazole with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzodiazoles with various functional groups replacing the chloro group.

    Oxidation Reactions: Products include benzodiazole oxides or hydroxylated derivatives.

    Reduction Reactions: Products include reduced benzodiazole derivatives with hydrogenated functional groups.

Scientific Research Applications

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,1-difluoroethane: A haloalkane with similar halogenation but different structural framework.

    2-chloro-1,1-difluoroethylene: An unsaturated hydrochlorofluorocarbon with similar halogenation but different reactivity.

    1-chloro-2,2-difluoroethane: Another haloalkane with similar halogenation but different molecular structure.

Uniqueness

2-chloro-1-(difluoromethyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core structure combined with the presence of both chloro and difluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H5ClF2N2

Molecular Weight

202.59 g/mol

IUPAC Name

2-chloro-1-(difluoromethyl)benzimidazole

InChI

InChI=1S/C8H5ClF2N2/c9-7-12-5-3-1-2-4-6(5)13(7)8(10)11/h1-4,8H

InChI Key

ADWBTAKDBGJMGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)Cl

Origin of Product

United States

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